1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid involves several steps, typically starting with commercially available precursors. One common method involves the difluoromethylation of a suitable cyclobutane derivative. This process can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods leverage the advantages of flow chemistry, such as improved heat and mass transfer, to achieve consistent product quality .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity . Additionally, the cyclobutane ring provides a rigid framework that can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Compared to other difluoromethylated compounds, 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid stands out due to its unique cyclobutane ring structure. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Commonly used in agrochemicals.
Difluoromethylated pyridines: Widely studied for their medicinal chemistry applications.
The uniqueness of this compound lies in its combination of a difluoromethyl group with a cyclobutane ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c1-4-2-7(3-4,5(8)9)6(10)11/h5H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMYSXHMGHDAMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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